molecular formula C5H9NO3 B13818185 methyl N-methyl-N-(2-oxoethyl)carbamate

methyl N-methyl-N-(2-oxoethyl)carbamate

Cat. No.: B13818185
M. Wt: 131.13 g/mol
InChI Key: IFDYYXBLTMOIOS-UHFFFAOYSA-N
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Description

Methyl N-methyl-N-(2-oxoethyl)carbamate is an organic compound with the molecular formula C5H9NO3. It is a derivative of carbamic acid and is known for its applications in various fields such as organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-methyl-N-(2-oxoethyl)carbamate can be synthesized through the reaction of N-methylcarbamic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-N-(2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Methyl N-methyl-N-(2-oxoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl N-methyl-N-(2-oxoethyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-(methylamino)acetaldehyde
  • tert-Butyl N-(2-oxoethyl)carbamate
  • N-methyl-N-(2-oxoethyl)carbamate

Uniqueness

Methyl N-methyl-N-(2-oxoethyl)carbamate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility in synthesis and applications makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

methyl N-methyl-N-(2-oxoethyl)carbamate

InChI

InChI=1S/C5H9NO3/c1-6(3-4-7)5(8)9-2/h4H,3H2,1-2H3

InChI Key

IFDYYXBLTMOIOS-UHFFFAOYSA-N

Canonical SMILES

CN(CC=O)C(=O)OC

Origin of Product

United States

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